molecular formula C6H6N4 B595999 1H-Pyrazolo[4,3-c]pyridin-6-amine CAS No. 1206976-02-4

1H-Pyrazolo[4,3-c]pyridin-6-amine

Cat. No. B595999
M. Wt: 134.142
InChI Key: MICAWGSNBAKABL-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound with the molecular formula C6H6N4 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 134.14 .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine and its derivatives has been reported in several studies . For instance, a practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been described, which shows good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-c]pyridin-6-amine is characterized by a pyrazole ring fused with a pyridine ring . The InChI code for this compound is 1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) and the InChI key is MICAWGSNBAKABL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-c]pyridin-6-amine are mostly related to its synthesis . The synthesis of energetic ionic molecules is mostly limited to the designing of anionic moieties .


Physical And Chemical Properties Analysis

1H-Pyrazolo[4,3-c]pyridin-6-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 134.14 .

Scientific Research Applications

  • Biomedical Applications

    • The compound “1H-Pyrazolo[3,4-b]pyridines” has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • This compound has been used in the synthesis of various drugs and inhibitors. For example, the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Synthesis of Energetic Ionic Compounds

    • A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . These compounds show good detonation performances and low sensitivities . This synthetic strategy could be employed for the synthesis of fused pyridinyl azides, which highlights its importance in the field of heterocyclic chemistry .
  • Antitumor Activity

    • A compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2 and HCT116, with IC50 values of 13.37, 13.04, 15.45, 7.05, 9.30 and 8.93 μM .
  • Inhibitors of CCL2-induced Chemotaxis

    • Compounds derived from pyrazolo[3,4-b]pyridines have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages . This suggests potential applications in the treatment of diseases associated with monocyte and macrophage migration, such as inflammatory diseases .
  • Inhibitors of Mitogen-Activated Protein Kinases

    • Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases . These kinases play crucial roles in cellular processes such as inflammation and apoptosis, suggesting potential applications in the treatment of diseases associated with these processes .
  • Antiviral Activity

    • A 6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine compound exhibited activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells . This suggests potential applications in the treatment of infections caused by this virus .

Safety And Hazards

The safety data sheet for 1H-Pyrazolo[4,3-c]pyridin-6-amine indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-6-amine and its derivatives has potential for further exploration . The practical synthesis strategy reported could be employed for the synthesis of fused pyridinyl azides, highlighting its importance in the field of heterocyclic chemistry .

properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAWGSNBAKABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733841
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-c]pyridin-6-amine

CAS RN

1206976-02-4
Record name 1H-Pyrazolo[4,3-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1H-pyrazolo[4,3-c]pyridine 96%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications
The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …
Number of citations: 34 pubs.acs.org
BK Chan, EJ Hanan, KK Bowman… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors targeting the activating mutants of the epidermal growth factor receptor (EGFR) have found success in the treatment of EGFR mutant positive non-small-cell lung cancer. A …
Number of citations: 26 pubs.acs.org
P Wu, CJ Sneeringer, KE Pitts, ES Day, BK Chan… - Structure, 2019 - cell.com
Enhancement of antigen-specific T cell immunity has shown significant therapeutic benefit in infectious diseases and cancer. Hematopoietic progenitor kinase-1 (HPK1) is a negative-…
Number of citations: 27 www.cell.com

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